molecular formula C11H14N2O4 B6175321 7-(prop-2-enoyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid CAS No. 2649082-71-1

7-(prop-2-enoyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid

Cat. No.: B6175321
CAS No.: 2649082-71-1
M. Wt: 238.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(prop-2-enoyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid is a useful research compound. Its molecular formula is C11H14N2O4 and its molecular weight is 238.2. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(prop-2-enoyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid' involves the synthesis of the spirocyclic ring system followed by the introduction of the carboxylic acid and prop-2-enoyl groups.", "Starting Materials": [ "2-aminoethanol", "2-bromo-1-phenylethanone", "2,3-dihydrofuran", "sodium azide", "sodium hydride", "acryloyl chloride", "diethyl malonate", "ethyl chloroformate", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of the spirocyclic ring system", "1.1. Reaction of 2-aminoethanol with 2-bromo-1-phenylethanone in the presence of sodium hydride to yield the intermediate 1-phenyl-2-(2-hydroxyethyl)aziridine.", "1.2. Ring-opening of the aziridine with 2,3-dihydrofuran in the presence of sodium hydride to yield the spirocyclic intermediate 7-(2-hydroxyethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene.", "Step 2: Introduction of the carboxylic acid group", "2.1. Reaction of the spirocyclic intermediate with diethyl malonate in the presence of sodium ethoxide to yield the intermediate 7-(diethoxymethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid.", "2.2. Hydrolysis of the diethoxymethyl group with hydrochloric acid to yield the carboxylic acid group and the intermediate 7-(methoxycarbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid.", "Step 3: Introduction of the prop-2-enoyl group", "3.1. Reaction of the intermediate with ethyl chloroformate and sodium hydroxide to yield the intermediate 7-(methoxycarbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid ethyl ester.", "3.2. Reaction of the intermediate with sodium bicarbonate and acryloyl chloride in ethanol to yield the final product '7-(prop-2-enoyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid'." ] }

CAS No.

2649082-71-1

Molecular Formula

C11H14N2O4

Molecular Weight

238.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.